molecular formula C6H10ClNO B1443166 5-(Chloromethyl)-3-ethyl-4,5-dihydro-1,2-oxazole CAS No. 1311317-47-1

5-(Chloromethyl)-3-ethyl-4,5-dihydro-1,2-oxazole

Cat. No.: B1443166
CAS No.: 1311317-47-1
M. Wt: 147.6 g/mol
InChI Key: YAYKIJQMVFEEPT-UHFFFAOYSA-N
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Description

5-(Chloromethyl)-3-ethyl-4,5-dihydro-1,2-oxazole is a heterocyclic compound belonging to the 4,5-dihydroisoxazole (oxazoline) family. This class of compounds is characterized by a five-membered ring containing oxygen and nitrogen atoms, with a chloromethyl substituent at position 5 and an ethyl group at position 2.

Properties

IUPAC Name

5-(chloromethyl)-3-ethyl-4,5-dihydro-1,2-oxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10ClNO/c1-2-5-3-6(4-7)9-8-5/h6H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAYKIJQMVFEEPT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NOC(C1)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

147.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization with Chloromethylating Agents

A common synthetic route involves the cyclization of appropriate amino alcohol or amino acid derivatives in the presence of chloromethylating reagents under acidic conditions. This method typically proceeds as follows:

  • Starting materials: 3-ethyl-4,5-dihydro-1,2-oxazole precursors or related amino alcohols
  • Chloromethylating agents: Formaldehyde and hydrogen chloride (chloromethyl ether is sometimes used but is highly toxic and less favored)
  • Reaction conditions: Acidic medium, controlled temperature (often room temperature to mild heating), and reaction times optimized to balance conversion and side reactions

The chloromethyl group is introduced concomitantly with ring closure or via post-cyclization substitution.

Halogenation of Preformed Oxazoline Rings

Another approach is the direct halogenation of the methyl group at position 5 of the oxazoline ring:

  • Starting material: 3-ethyl-4,5-dihydro-1,2-oxazole
  • Halogenating agents: Phosphorus pentachloride (PCl₅), thionyl chloride (SOCl₂), or N-chlorosuccinimide (NCS)
  • Solvents: Polar aprotic solvents like dimethyl sulfoxide (DMSO) or dichloromethane (DCM)
  • Conditions: Reflux or controlled temperature (e.g., 50–80°C), reaction times from several hours up to 18 hours
  • Workup: Quenching with ice water, extraction, and crystallization (e.g., water-ethanol mixture)

This method allows selective chlorination with yields reported around 60–70%.

Industrial Production Considerations

Industrial-scale synthesis typically employs batch or continuous flow processes with optimized parameters:

Parameter Typical Industrial Range Notes
Reaction temperature 40–80 °C Controlled to avoid decomposition
Solvent DCM, DMSO, or mixed solvents Chosen for solubility and reaction rate
Chlorinating agent PCl₅ or SOCl₂ Selected for efficiency and safety
Reaction time 4–18 hours Optimized for maximum yield
Catalyst Sometimes Lewis acids or bases To enhance selectivity
Purification Crystallization, extraction To achieve >95% purity

Process optimization focuses on maximizing yield, minimizing by-products, and ensuring safe handling of chlorinating reagents.

Reaction Mechanism Insights

  • The chloromethyl group acts as an electrophile, introduced either by substitution or cyclization involving chloromethyl intermediates.
  • Bases such as diisopropylethylamine (Hunig’s base) are often used to promote ring closure by deprotonating intermediates and facilitating elimination of leaving groups.
  • The oxazoline ring formation may proceed via intramolecular nucleophilic attack on activated carboxylic acid derivatives or halides.

Experimental Data and Optimization

Table 1: Typical Reaction Conditions and Yields for Chloromethylation

Entry Starting Material Chlorinating Agent Solvent Temp (°C) Time (h) Yield (%) Notes
1 3-ethyl-4,5-dihydro-1,2-oxazole PCl₅ DMSO 80 18 65 Reflux, quench with ice water
2 Amino alcohol precursor Formaldehyde + HCl Acidic aqueous RT 6 55 Cyclization and chloromethylation simultaneous
3 3-ethyl-4,5-dihydro-1,2-oxazole NCS DCM 50 8 60 Milder halogenation conditions

Characterization Techniques for Prepared Compound

  • NMR Spectroscopy: Confirms ring structure and chloromethyl substitution; characteristic C=N stretch near 1596 cm⁻¹ in IR.
  • IR Spectroscopy: C-Cl stretch observed near 700 cm⁻¹.
  • X-ray Crystallography: Determines ring conformation and bond lengths (C–C bond length ~1.5 Å).
  • Elemental Analysis: Confirms purity with deviations <0.5% for C, H, N.

Chemical Reactions Analysis

Nucleophilic Substitution at the Chloromethyl Group

The chloromethyl group undergoes nucleophilic displacement reactions with various nucleophiles. This reaction is critical for introducing functional diversity:

Reaction Type Reagents/Conditions Product Key Findings
Amine SubstitutionPrimary/Secondary amines, Base (K₂CO₃)5-(Aminomethyl)-3-ethyl-4,5-dihydro-1,2-oxazoleAmines react via SN2 mechanism; yields depend on steric hindrance .
Thiol SubstitutionThiols, Polar aprotic solvent (DMF)5-(Sulfanylmethyl)-3-ethyl-4,5-dihydro-1,2-oxazoleThiols exhibit higher nucleophilicity than amines under mild conditions.
Hydroxide DisplacementNaOH/H₂O, Reflux5-(Hydroxymethyl)-3-ethyl-4,5-dihydro-1,2-oxazoleHydrolysis proceeds efficiently in aqueous base .

Mechanistic Insight : The chloromethyl group’s polarity (C–Cl δ⁺) facilitates nucleophilic attack, forming covalent bonds with amines, thiols, or hydroxide ions. Steric effects from the ethyl group at position 3 slightly hinder reactivity .

Ring-Opening Reactions

The dihydroisoxazole ring can undergo ring-opening under acidic or reductive conditions:

Reaction Type Reagents/Conditions Product Key Findings
Acid HydrolysisHCl (conc.), ΔEthylamine derivatives + Chloroacetic acidRing cleavage occurs via protonation at the oxygen atom, breaking the N–O bond .
Reductive OpeningLiAlH₄, THFReduced amine-alcohol intermediatesLiAlH₄ reduces the oxazole ring while preserving the chloromethyl group.

Structural Impact : Ring-opening reactions are highly dependent on the electronic environment of the oxazole ring. The ethyl group stabilizes intermediates through inductive effects .

Oxidation and Reduction

The compound participates in redox reactions targeting the chloromethyl group or the heterocycle:

Reaction Type Reagents/Conditions Product Key Findings
Oxidation to AldehydeKMnO₄, H⁺5-(Formyl)-3-ethyl-4,5-dihydro-1,2-oxazoleOver-oxidation to carboxylic acid is minimized under controlled conditions .
Reduction of C–Cl BondH₂, Pd/C5-(Methyl)-3-ethyl-4,5-dihydro-1,2-oxazoleCatalytic hydrogenation selectively reduces C–Cl without ring modification.

Challenges : Competitive oxidation of the oxazole ring occurs with strong oxidants like CrO₃, necessitating milder reagents .

Cross-Coupling Reactions

The chloromethyl group enables participation in metal-catalyzed couplings:

Reaction Type Reagents/Conditions Product Key Findings
Suzuki-Miyaura CouplingArylboronic acid, Pd(PPh₃)₄, Base5-(Arylmethyl)-3-ethyl-4,5-dihydro-1,2-oxazoleHigh yields achieved with electron-deficient boronic acids .
Ullmann CouplingCuI, Aryl iodide, LigandBiaryl-linked oxazole derivativesLimited by the stability of the oxazole ring under high temperatures .

Catalytic Efficiency : Palladium catalysts outperform copper in minimizing side reactions .

Biological Alkylation

The chloromethyl group acts as an electrophile in biochemical contexts:

Target Conditions Outcome Key Findings
Protein Thiol GroupsPhysiological pHCovalent protein adductsIrreversible inhibition of enzymes like cysteine proteases.
DNA AlkylationIn vitro, Nucleophilic basesDNA crosslinkingPotential genotoxicity observed in cell studies.

Mechanism : The chloromethyl group forms stable thioether or amine adducts with biological nucleophiles, altering macromolecular function.

Thermal Decomposition

At elevated temperatures, decomposition pathways include:

Conditions Products Mechanism
200–250°C, Inert atmosphereEthylene, HCl, NitrilesRetro-Diels-Alder reaction of the oxazole ring .
300°C, OxidativeCO, NOₓ, Chlorinated hydrocarbonsCombustion with release of toxic byproducts .

Stability Note : The compound is stable under ambient conditions but degrades rapidly above 200°C .

Scientific Research Applications

5-(Chloromethyl)-3-ethyl-4,5-dihydro-1,2-oxazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-(Chloromethyl)-3-ethyl-4,5-dihydro-1,2-oxazole involves its interaction with molecular targets within biological systems. The chloromethyl group can react with nucleophilic sites on proteins or nucleic acids, potentially leading to modifications that affect their function. The compound’s structure allows it to participate in various biochemical pathways, influencing cellular processes .

Comparison with Similar Compounds

Structural Analogues in Neuropharmacology

Compound 2e (4-[3-(furan-2-yl)-4,5-dihydro-1,2-oxazol-5-yl]phenol)

  • Structure: Features a furan-2-yl group at position 3 and a phenolic substituent at position 3.
  • Activity: Exhibits potent monoamine oxidase (MAO) inhibition, with significant antidepressant and antianxiety effects (neurotoxicity: negligible) .
  • Key Data :
    • Elemental analysis: C, 73.34%; H, 5.28%; N, 6.62% .
    • FTIR peaks: C=N (1661 cm⁻¹), C–O–N (1356 cm⁻¹) .

Compound 2g (5-(4-Methoxyphenyl)-3-(furan-2-yl)-4,5-dihydro-1,2-oxazole)

  • Structure : Methoxyphenyl group at position 4.
  • Activity : Moderate neuropharmacological activity due to electron-donating methoxy groups enhancing MAO binding .
  • Key Data :
    • Elemental analysis: C, 80.03%; H, 6.23%; N, 6.23% .

Herbicidal Derivatives

Pyroxasulfone (3-{[5-(difluoromethoxy)-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methanesulfonyl}-5,5-dimethyl-4,5-dihydro-1,2-oxazole)

  • Structure : Contains a sulfonyl group and trifluoromethylpyrazole substituents.
  • Key Data :
    • Water solubility: Lower than S-metolachlor (Group 15 herbicide) due to sulfonyl and fluorinated groups .
    • Molecular weight: 454.3 g/mol .

Comparison with Target Compound :
The chloromethyl group in 5-(chloromethyl)-3-ethyl-4,5-dihydro-1,2-oxazole may confer reactivity for derivatization into herbicidal agents, but its lack of sulfonyl or fluorinated groups limits direct VLCFA inhibition.

Halogenated Derivatives

5-(Bromomethyl)-3-methyl-4,5-dihydro-1,2-oxazole

  • Structure : Bromomethyl substituent at position 5.
  • Applications : Intermediate in synthesizing agrochemicals and pharmaceuticals.
  • Key Data :
    • Molecular weight: 205.09 g/mol .
    • Reactivity: Bromine’s higher leaving-group ability compared to chlorine facilitates nucleophilic substitutions .

5-(1-Chloroethyl)-3-(2,4,6-trimethylphenyl)-4,5-dihydro-1,2-oxazole

  • Structure : Chloroethyl and trimethylphenyl groups.
  • Key Data :
    • XLogP3: 4 (high lipophilicity) .
    • Molecular weight: 251.75 g/mol .

Table 1: Key Properties of Selected 4,5-Dihydro-1,2-oxazole Derivatives

Compound Substituents Molecular Weight (g/mol) XLogP3 Key Applications Reference
5-(Chloromethyl)-3-ethyl-... Chloromethyl, ethyl ~171.62 (calculated) ~2.5 Synthetic intermediate -
2e (Neuropharmacological agent) Furan-2-yl, phenolic 213.23 1.8 MAO inhibition
Pyroxasulfone Sulfonyl, trifluoromethylpyrazole 454.3 3.8 Herbicide (VLCFA inhibitor)
5-(Bromomethyl)-3-methyl-... Bromomethyl, methyl 205.09 1.5 Agrochemical intermediate

Biological Activity

5-(Chloromethyl)-3-ethyl-4,5-dihydro-1,2-oxazole is a heterocyclic compound that has garnered attention for its potential biological activities. This compound belongs to the oxazole family, which is known for a diverse range of pharmacological properties. The unique structural features of this compound enable it to interact with various biological targets, making it a promising candidate in medicinal chemistry.

The compound can be synthesized through several methods, including the cyclization of appropriate precursors in the presence of chloromethylating agents. This process often involves controlled reaction conditions to optimize yield and purity. The chloromethyl group in its structure allows for further chemical modifications, enhancing its biological activity.

Biological Activities

The biological activities of this compound have been explored in various studies. Key findings include:

  • Anticancer Activity : Research indicates that derivatives of oxazole compounds exhibit significant cytotoxic effects against multiple cancer cell lines. For instance, modifications of similar oxazole derivatives have shown IC50 values in the low micromolar range against various human tumor cell lines, including colorectal and breast cancer cells .
  • Antimicrobial Properties : The compound has demonstrated antimicrobial activity against a range of pathogens. Studies have shown that oxazole derivatives can inhibit bacterial growth effectively, with some compounds exhibiting activity comparable to established antibiotics like ciprofloxacin .
  • Mechanism of Action : The mechanism through which this compound exerts its biological effects may involve interactions with nucleophilic sites on proteins and nucleic acids. This interaction could lead to modifications that affect cellular functions and signaling pathways.

Research Findings and Case Studies

Several studies have investigated the biological activity of this compound and its derivatives:

  • Cytotoxicity Studies : In vitro studies have shown that certain derivatives possess potent cytotoxicity against human cancer cell lines. For example, a derivative exhibited an IC50 value of approximately 2.76 µM against ovarian cancer cells (OVXF 899) and 9.27 µM against pleural mesothelioma cells (PXF 1752) .
  • Antibacterial Activity : A comparative study analyzed the antibacterial effects of various oxazole derivatives against Gram-positive and Gram-negative bacteria. The results indicated that certain compounds had significant inhibitory zones comparable to standard antibiotics .
  • Structure-Activity Relationship (SAR) : Research has focused on understanding how structural modifications influence biological activity. For instance, alterations in the substitution pattern on the oxazole ring have been linked to enhanced potency against specific cancer cell lines and improved selectivity for certain biological targets .

Data Table: Biological Activity Overview

Activity TypeTarget Cell Lines/OrganismsIC50 Values (µM)Reference
AnticancerOvarian Cancer (OVXF 899)2.76
Pleural Mesothelioma (PXF 1752)9.27
AntibacterialStaphylococcus aureusComparable to ciprofloxacin
Escherichia coliComparable to ciprofloxacin

Q & A

Q. How can researchers address discrepancies in biological activity data across studies?

  • Answer : Standardize protocols and validate assays:
  • Dose normalization : Express activity per molar concentration rather than mass.
  • Control experiments : Include reference compounds (e.g., cisplatin for cytotoxicity).
  • Meta-analysis : Use tools like RevMan to reconcile contradictory results .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(Chloromethyl)-3-ethyl-4,5-dihydro-1,2-oxazole
Reactant of Route 2
Reactant of Route 2
5-(Chloromethyl)-3-ethyl-4,5-dihydro-1,2-oxazole

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